![molecular formula C15H14N4O4S B2952351 3-(1-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione CAS No. 2034494-01-2](/img/structure/B2952351.png)

3-(1-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

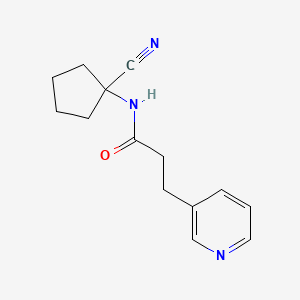

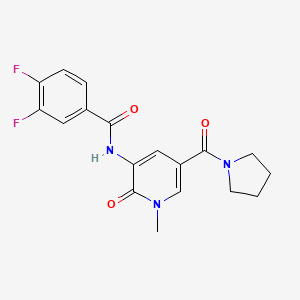

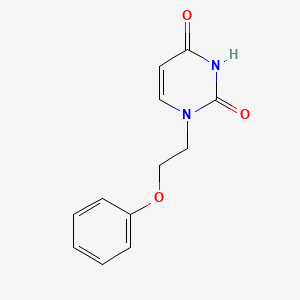

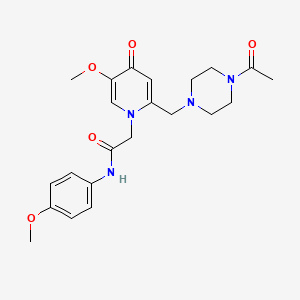

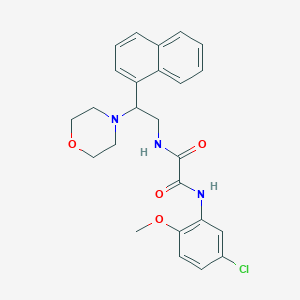

The compound “3-(1-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione” is a derivative of benzo[c][1,2,5]thiadiazole . Benzo[c][1,2,5]thiadiazole derivatives have been widely used in the synthesis of heterocyclic compounds and have shown a broad spectrum of biological activities .

Synthesis Analysis

The synthesis of benzo[c][1,2,5]thiadiazole derivatives involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Molecular Structure Analysis

The molecular structure of benzo[c][1,2,5]thiadiazole derivatives is characterized by a rich electron-deficient unit, making it an ideal platform for sensing electron-rich molecules .Chemical Reactions Analysis

The chemical reactions involving benzo[c][1,2,5]thiadiazole derivatives are characterized by their role as electron acceptors . The unique detection performance of these compounds can be attributed to the static quenching process, which is confirmed by the formation of a ground-state fluorescence-quenched complex due to hydrogen bonding interactions .Physical And Chemical Properties Analysis

Benzo[c][1,2,5]thiadiazole derivatives exhibit high stability, high porosity, and high fluorescence performance . They also display tunable electronic structures, with energy gaps varying from 1.3 eV to 2.4 eV .Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Piperidine derivatives, such as the piperidin-4-yl component in the given compound, are present in more than twenty classes of pharmaceuticals . They play a significant role in drug design and are among the most important synthetic fragments for designing drugs .

Fluorescent Sensors

Electron donor–acceptor (D–A) systems based on the benzo[c][1,2,5]thiadiazole (BTZ) motif, which is part of the given compound, have been extensively researched for use as fluorescent sensors . These sensors can be used in various fields, including biological imaging and environmental monitoring.

Photovoltaics

The BTZ motif is also widely used in photovoltaics . Photovoltaic devices convert light energy into electricity, and the BTZ motif’s properties make it suitable for use in these devices.

Organophotocatalysts

There is potential for compounds with the BTZ motif to be used as visible-light organophotocatalysts . These catalysts can facilitate chemical reactions using visible light.

Synthesis of Biologically Active Piperidines

The piperidin-4-yl component of the compound could be used as a substrate for the synthesis of biologically active piperidines . These piperidines could have various applications in medicinal chemistry.

Alkaloids

Piperidine derivatives are also found in alkaloids , which are naturally occurring compounds with diverse effects on human physiology. They can be used in a variety of pharmaceutical applications.

Wirkmechanismus

Target of Action

The primary target of this compound is related to its electron-deficient nature, which allows it to interact with electron-rich molecules . This property makes it an ideal platform for sensing electron-rich molecules, such as primary aromatic amines (PAAs) .

Mode of Action

The compound interacts with its targets through a process known as static quenching . This process involves the formation of a ground-state fluorescence-quenched complex due to hydrogen bonding interactions between the compound and its targets .

Biochemical Pathways

The compound’s interaction with its targets can affect various biochemical pathways. For instance, it has been used in photovoltaics and as a fluorescent sensor . .

Result of Action

The compound’s action results in the detection of its targets. For example, it has been used to detect PAAs with high sensitivity and selectivity . It exhibits a much higher fluorescence quantum yield due to the well-dispersed nature of its electron-deficient fragment in the 2D framework .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s optoelectronic and photophysical properties can be systematically modified by varying the donor groups . .

Safety and Hazards

While specific safety and hazard information for “3-(1-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione” is not available, it’s important to note that primary aromatic amines (PAAs), a class of compounds related to benzo[c][1,2,5]thiadiazole, are persistent and highly toxic organic pollutants that pose a great threat to human health and the environment .

Zukünftige Richtungen

The future directions in the research of benzo[c][1,2,5]thiadiazole derivatives include the design and preparation of highly sensitive and selective luminescent probes to detect PAAs among various amines . Additionally, these compounds are being explored for their potential in electronic and optical applications .

Eigenschaften

IUPAC Name |

3-[1-(2,1,3-benzothiadiazole-5-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O4S/c20-13-8-23-15(22)19(13)10-3-5-18(6-4-10)14(21)9-1-2-11-12(7-9)17-24-16-11/h1-2,7,10H,3-6,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLJDDMHIZWKEGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(=O)COC2=O)C(=O)C3=CC4=NSN=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-(difluoromethoxy)phenyl)-3-hydroxy-1-(m-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2952268.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2952271.png)

![5-fluoro-2-methoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzenesulfonamide](/img/structure/B2952275.png)

![2-chloro-N-[1-phenyl-3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B2952284.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-(trifluoromethyl)benzamide](/img/structure/B2952285.png)